Leukotriene B4 dimethyl amide
Overview
Description
Leukotriene B4 dimethyl amide is a lipid mediator and a Leukotriene B4 antagonist . It is a moderate inhibitor of LTB4-induced degranulation of human neutrophils and lysozyme release from rat polymorphonuclear leukocytes . It is an antagonist of the LTB4 receptor on guinea pig lung membranes .
Synthesis Analysis
While specific synthesis details for Leukotriene B4 dimethyl amide were not found, an efficient total synthesis of leukotriene B4 has been reported . This synthesis is convergent and stereoselective, yielding the product in 5% yield over 10 steps in the longest linear sequence from commercial starting materials .Molecular Structure Analysis
The molecular formula of Leukotriene B4 dimethyl amide is C22H37NO3 . The formal name is N,N-dimethyl-5S,12R-dihydroxy-6Z,8E,10E,14Z-eicosatetraenamide . The structure includes a chain of carbon atoms with multiple double bonds, two hydroxyl groups, and a dimethylamide group .Physical And Chemical Properties Analysis
Leukotriene B4 dimethyl amide has a molecular weight of 363.5 . It has a density of 1.0±0.1 g/cm³, a boiling point of 536.3±50.0 °C at 760 mmHg, and a flash point of 278.2±30.1 °C . It is soluble in DMF, DMSO, ethanol, and PBS pH 7.2 .Scientific Research Applications
Conjugation with Proteins for Assay Development Leukotriene B4 has been modified to create derivatives like its N-(3-amino-propyl)amide derivative, which has been coupled with proteins like Bovine Serum Albumin and Hemocyanin for developing assays like radioimmunoassays (Young, Zamboni, & Rokach, 1983).
Inhibition of Neutrophil Degranulation Synthesized leukotriene B4 dimethylamide has shown potential in inhibiting neutrophil degranulation induced by leukotriene B4. This inhibition was observed at concentrations where leukotriene B4 dimethylamide had minimal agonist activity (Showell, Otterness, Marfat, & Corey, 1982).
Development of Selective Tight-Binding Inhibitors Research focusing on leukotriene A4 hydrolase, which is crucial in the synthesis of leukotriene B4, led to the development of specific inhibitors. These inhibitors could serve as potential anti-inflammatory agents and act as mechanistic probes (Yuan et al., 1993).
Affinity Labeling and Receptor Binding Studies Leukotriene B4 analogs, like the radiolabeled N-(3-aminopropyl)-leukotriene B4 amide, have been used to study the binding of leukotriene B4 to its receptors in human blood polymorphonuclear leukocytes, offering insights into receptor affinity and regulation (Goldman et al., 1991).
Quantitative Structure-Activity Relationship in Inhibitor Development The creation of a quantitative structure–activity relationship model for a series of N-alkyl glycine amides, aiming to inhibit leukotriene A4 hydrolase, has been instrumental in identifying new inhibitory drug candidates. This approach aids in understanding enzyme-ligand interactions and the binding energy dynamics (Paz et al., 2015).
Exploration of Leukotriene's Role in Inflammatory Processes Studies on leukotrienes, including leukotriene B4, have revealed their significant role in various inflammatory conditions, such as in dermatitis models, inflammatory bowel disease, and chronic colitis. These studies shed light on leukotriene B4's involvement in chemotaxis, plasma leakage, and leukocyte adhesion (Tsuji et al., 1998; Sharon & Stenson, 1984; Wallace et al., 1989).
Insights into Enzymes and Receptors in Leukotriene Cascade Research on the biochemistry, molecular biology, and cell biology of key enzymes and receptors involved in the leukotriene cascade provides a comprehensive understanding of these mediators in inflammatory and allergic conditions, especially in asthma (Haeggström & Wetterholm, 2002).
Role in Immediate Hypersensitivity Reactions and Inflammation Leukotrienes, including B4, are recognized as critical mediators in hypersensitivity reactions and inflammation, influencing various cellular functions like chemotaxis and adhesion of leukocytes, and are implicated in diseases like asthma (Samuelsson, 1983).
Safety And Hazards
Future Directions
Leukotrienes, including Leukotriene B4, have been the subject of many pharmacological studies . They are involved in inflammation and have been shown to promote insulin resistance in obese mice . Therefore, Leukotriene B4 dimethyl amide, as an antagonist of the LTB4 receptor, may have potential therapeutic applications in the treatment of metabolic disorders and other conditions involving inflammation .
properties
IUPAC Name |
(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy-N,N-dimethylicosa-6,8,10,14-tetraenamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO3/c1-4-5-6-7-8-11-15-20(24)16-12-9-10-13-17-21(25)18-14-19-22(26)23(2)3/h8-13,16-17,20-21,24-25H,4-7,14-15,18-19H2,1-3H3/b10-9+,11-8-,16-12+,17-13-/t20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJRTSLPWQUASB-UKODYPNASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)N(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)N(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201135236 | |
Record name | (5S,6Z,8E,10E,12R,14Z)-5,12-Dihydroxy-N,N-dimethyl-6,8,10,14-eicosatetraenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201135236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Leukotriene B4 dimethylamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005085 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Leukotriene B4 dimethyl amide | |
CAS RN |
83024-92-4 | |
Record name | (5S,6Z,8E,10E,12R,14Z)-5,12-Dihydroxy-N,N-dimethyl-6,8,10,14-eicosatetraenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83024-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5S,6Z,8E,10E,12R,14Z)-5,12-Dihydroxy-N,N-dimethyl-6,8,10,14-eicosatetraenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201135236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Leukotriene B4 dimethylamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005085 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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